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Sn-PE2I

Cat. No.: B1147678
CAS No.: 188680-65-1
M. Wt: 588.45
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Description

Significance of Organotin Compounds as Precursors in Radiochemistry

Organotin compounds, characterized by a covalent bond between carbon and tin, are widely utilized as precursors in the synthesis of radiolabeled aromatic compounds, particularly through electrophilic radioiodination and radiofluorination reactions snmjournals.orguni-mainz.de. Their significance stems from several key advantages:

Stability: Organotin precursors generally exhibit good stability under storage conditions, which is essential for their practical use in radiopharmaceutical preparation snmjournals.org.

High Radiochemical Yields: Reactions involving organotin precursors often result in high radiochemical yields of the desired radiolabeled products snmjournals.orguni-mainz.de. This efficiency is critical given the short half-lives of many radionuclides.

Mild Reaction Conditions: Electrophilic substitution reactions involving organotin compounds typically proceed under relatively mild conditions compared to some alternative methods, which helps preserve the integrity of sensitive molecules nih.gov.

Separation Properties: Organotin compounds possess notable hydrophobicity, which can facilitate the separation of the radiolabeled product from the precursor and other reaction byproducts, although complete removal of toxic organotin residues can sometimes be challenging snmjournals.orguni-mainz.deoup.com.

The most common method utilizing organotin precursors for radioiodination is iododestannylation, an electrophilic aromatic substitution reaction where a carbon-tin bond is cleaved and replaced by a carbon-iodine bond nih.gov. This reaction is typically carried out using a radioactive iodide source in the presence of an oxidizing agent nih.gov.

Despite their advantages, a significant challenge associated with using organotin precursors in nuclear medicine applications is the potential for residual toxic organotin compounds in the final radiolabeled product, necessitating rigorous purification steps snmjournals.orguni-mainz.de. Research into solid-phase approaches, where the organotin precursor is tethered to a resin support, has shown promise in facilitating the separation of the radiolabeled product from the toxic tin moiety, potentially avoiding the need for extensive HPLC purification snmjournals.orguni-mainz.denih.govacs.org.

Overview of Sn-PE2I within the Context of Dopamine (B1211576) Transporter Ligand Research

This compound is an organotin precursor specifically developed for the radiolabeling of PE2I (N-(3-iodoprop-2E-enyl)-2β-carbomethoxy-3β-(4'-methylphenyl)nortropane) ut.ee. PE2I is a well-established radioligand used in Positron Emission Tomography (PET) and Single-Photon Emission Computed Tomography (SPECT) imaging to visualize and quantify the dopamine transporter (DAT) in the brain ut.eenih.govnih.gov.

The dopamine transporter plays a critical role in the reuptake of dopamine from the synaptic cleft, and its dysfunction is implicated in various neurological and psychiatric disorders, most notably Parkinson's disease nih.govutupub.fisnmjournals.org. Radioligands that bind selectively to DAT allow for non-invasive assessment of dopaminergic system integrity.

PE2I, and its radiolabeled forms such as [¹¹C]PE2I and [¹²³I]PE2I, have demonstrated high affinity and selectivity for the dopamine transporter ut.eenih.govnih.gov. Research has shown favorable kinetics and high contrast imaging with these radiotracers nih.gov. The development of this compound as a precursor is crucial for the efficient incorporation of radioisotopes, particularly iodine-123 or iodine-125, into the PE2I structure via radioiodination, enabling its use in SPECT imaging nih.gov.

Historical Context of Precursor Development for Radiolabeling Methodologies

The evolution of radiolabeling methodologies has been driven by the need for efficient, high-yield, and specific incorporation of radionuclides into diverse molecules. Early methods for radioiodination often involved direct electrophilic aromatic substitution or isotopic exchange reactions nih.govacs.org. However, these methods could be harsh, non-specific, or result in products with low specific activity nih.govacs.org.

The introduction of organometallic precursors, including organotin compounds, represented a significant advancement in radiolabeling chemistry. Organotin precursors, particularly trialkylarylstannanes, gained popularity due to the mild conditions under which the iododestannylation reaction proceeds and the generally high yields obtained nih.gov. This method allowed for the efficient radioiodination of a wider range of aromatic compounds, including those with electron-donating or deactivating groups nih.gov.

Over time, research has focused on improving the radiolabeling efficiency and addressing the challenges associated with precursor toxicity and purification. The development of solid-phase supported organotin precursors is an example of this ongoing effort to simplify purification and reduce the risk of residual toxic materials in the final radiopharmaceutical snmjournals.orguni-mainz.denih.gov.

While organotin precursors have been widely used, alternative strategies have also been explored, including the use of organoboron, organosilicon, and organomercury compounds as precursors for radiohalogenation acs.orgnih.govacs.orgchemrxiv.orgcdnsciencepub.com. More recent advancements include transition-metal-mediated radioiodination reactions, which can offer milder conditions and utilize less toxic precursors like aryl boronic acids and esters nih.govacs.org. Despite these developments, organotin precursors remain relevant in radiochemistry due to their established utility and the continued development of methods to mitigate their drawbacks.

The development of specific precursors like this compound is a direct outcome of this historical progression, representing a tailored approach to enable the efficient radiolabeling of a target molecule (PE2I) with radioiodine for specific imaging applications.

Data Table: Selected Radiochemical Synthesis Data for PE2I and Analogs

RadioligandPrecursor TypeRadioisotopeReaction/MethodSolvent(s)Temperature (°C)Reaction TimeRadiochemical Yield (%)Radiochemical Purity (%)Specific Activity (GBq/µmol)Reference
[¹²³I]PE2IOrganotin (this compound)¹²³IIododestannylation (H₂O₂ oxidant)EtOHNot specifiedNot specified>50>95185 TBq/mmol nih.gov
[¹²⁵I]PE2IOrganotin (this compound)¹²⁵IIododestannylation (H₂O₂ oxidant)EtOHNot specifiedNot specified>50>9575 TBq/mmol nih.gov
[¹²³I]PE2IOrganotin (this compound)¹²³IIododestannylation (Chloramine-T)Not specifiedNot specifiedNot specifiedNot specifiedNot specified8.7 TBq/µmol nih.gov
[¹¹C]PE2IDesmethyl precursor¹¹C¹¹C-methylation ([¹¹C]CH₃OTf)Absolute ethanolNot specifiedNot specified36 (based on ¹¹CH₃OTf)Not specified40.96 - 100.01 (mean 70.16) nih.gov
[¹⁸F]FE-PE2ITosylate precursor¹⁸FNucleophilic Substitution (K₂₂₂/K₂CO₃)DMSO1405 min~20 (decay-uncorrected)>983.3 - 5.1 Ci/µmol researchgate.net
[¹⁸F]FE-PE2ITosylate precursor¹⁸FNucleophilic Substitution (Automated)Not specifiedNot specified70 min39 ± 8Not specified925.3 ± 763 GBq/µmol researchgate.net

Note: TBq/mmol and Ci/µmol are units of specific activity. 1 Ci = 37 GBq.

Properties

CAS No.

188680-65-1

Molecular Formula

C31H51NO2Sn

Molecular Weight

588.45

Purity

>98%

Synonyms

Methyl 8-[(2E)-3-(tributylstannyl)prop-2-en-1-yl]-3-(4-methylphenyl)-8-azabicyclo[3.2.1]octane-2-carboxylate

Origin of Product

United States

Synthetic Methodologies and Chemical Transformations of Sn Pe2i

Synthesis Routes for Sn-PE2I (e.g., Tributylstannyl Precursors)

The synthesis of this compound typically involves the preparation of a tropane (B1204802) derivative that is then modified to include a tributylstannyl group. This organotin precursor is essential for introducing halogens, particularly iodine, into the molecule.

Precursor Synthesis from Tropane Alkaloid Derivatives

PE2I and its radiolabeling precursors, including the tin derivative this compound, are often prepared starting from cocaine, a naturally occurring tropane alkaloid. The synthesis proceeds through a nortropane intermediate. nih.gov Tropane alkaloids like scopolamine (B1681570) and hyoscyamine (B1674123) are synthesized in the roots of Solanaceae plants through a complex biochemical pathway involving enzymes like putrescine N-methyltransferase (PMT). mdpi.comfrontiersin.org While the direct synthesis of this compound from these complex pathways isn't explicitly detailed in the search results, the use of a nortropane intermediate derived from cocaine highlights the link to the tropane alkaloid structural scaffold. nih.gov

Strategic Incorporation of Organotin Moieties

The incorporation of the organotin moiety into the tropane structure is a critical step in synthesizing this compound. This is achieved by N-alkylating the nortropane intermediate with 3-(tributyltin)-prop-(2E)-enyl chloride to yield the tin derivative, compound 2, which is this compound. nih.gov Organotin compounds are particularly effective precursors for regioselective halogenation reactions, offering advantages over other organometallic precursors like those containing germanium or silicon. chemistrydocs.com

Chemical Derivatization and Functionalization Strategies of this compound

This compound's primary utility lies in its facile conversion to halogenated derivatives through specific chemical transformations.

Halogenation via Stannyl Precursors (e.g., Iododestannylation for PE2I)

Radioiodinated PE2I, such as [123I]PE2I or [125I]PE2I, is synthesized by the iododestannylation of the corresponding tin precursor, this compound (compound 2). nih.govistanbul.edu.tr This labeling procedure typically involves using [125/123I] NaI in the presence of an oxidizing agent. nih.govistanbul.edu.tr Early attempts using hydrogen peroxide as the oxidizing agent yielded radioiodinated PE2I with over 50% radiochemical yield and greater than 95% radiochemical purity. nih.gov Chloramine-T has also been reported as an oxidizing agent for labeling PE2I. nih.gov Electrophilic substitution of alkylstannylated precursors with radioactive iodine is a common method for radioiodination of tropane alkaloids like [123I]FP-CIT and [123I]β-CIT. researchgate.net

Fluorination Routes Utilizing Related Precursors (e.g., for FE-PE2I)

While this compound is a precursor for iodinated PE2I, fluorinated analogs like [18F]FE-PE2I are synthesized using different precursors. researchgate.netresearchgate.net [18F]FE-PE2I is typically prepared via nucleophilic radiofluorination of a tosylate precursor, such as TsOE-PE2I or OTsE-PE2I. researchgate.netsnmjournals.orgresearchgate.netetis.eeabx.de The synthesis procedure often relies on the conventional Kryptofix-mediated nucleophilic 18F-substitution of the tosylate group. researchgate.net High fluorination efficiency for [18F]FE-PE2I has been obtained in solvents like dimethyl sulfoxide (B87167) (DMSO) or dimethylformamide (DMF) at elevated temperatures (e.g., 140°C). researchgate.net Another route for preparing [18F]FE-PE2I involves the reaction of its acid precursor with [18F]F-2-bromo-1-fluoroethane in the presence of sodium hydroxide (B78521) in N,N-dimethylformamide. researchgate.netsnmjournals.orgsnmjournals.org

Mechanistic Investigations of this compound Reactivity

The reactivity of this compound is primarily centered around the carbon-tin bond, which is susceptible to electrophilic attack by halogens. The iododestannylation reaction, for instance, proceeds via an electrophilic substitution mechanism where the iodine species replaces the tributylstannyl group. Organotin moieties are known to provide high regioselectivity in such demetallation reactions for incorporating fluorine-18 (B77423). utupub.fi While detailed mechanistic studies specifically on this compound were not extensively found, the general principles of electrophilic destannylation reactions are well-established in organometallic chemistry and radiochemistry literature.

Compound Information

Compound NamePubChem CID
This compoundNot explicitly found in search results; it is described as "compound 2" and a "tin derivative" precursor to PE2I. nih.gov
PE2I57357926 chem960.com
FE-PE2I56670874 nih.gov or 132547598 uni-freiburg.de (Note: Multiple CIDs found, 56670874 appears more consistently linked to the structure)
Cocaine5759 [PubChem]
Nortropane160028 [PubChem]
Tropine441333 [PubChem]
Scopolamine8464 [PubChem]
Hyoscyamine6051 [PubChem]
[123I]PE2INot explicitly found in search results.
[125I]PE2INot explicitly found in search results.
[18F]FE-PE2INot explicitly found in search results.
TsOE-PE2I (or OTsE-PE2I)1391711-43-5 (CAS RN for TEO-PE2I, described as precursor for [18F]FE-PE2I) abx.de

Data Tables

Based on the search results, a data table summarizing radiochemical yields for the synthesis of halogenated PE2I derivatives could be generated.

Product Precursor Halogenation Method Oxidizing Agent (for iodination) Solvent Temperature (°C) Radiochemical Yield (%) Reference
[125/123I]PE2I This compound (Tin precursor) Iododestannylation Hydrogen Peroxide EtOH Not specified >50 nih.gov
[125/123I]PE2I This compound (Tin precursor) Iododestannylation Chloramine-T Not specified Not specified Not specified nih.gov
[18F]FE-PE2I TsOE-PE2I/OTsE-PE2I Nucleophilic 18F-substitution N/A DMSO/DMF 140 Up to 15-62 researchgate.netresearchgate.netnih.gov
[18F]FE-PE2I Acid precursor Reaction with [18F]F-2-bromo-1-fluoroethane N/A DMF Not specified Not specified researchgate.netsnmjournals.orgsnmjournals.org

Detailed Research Findings

Research has focused on optimizing the synthesis of radiolabeled PE2I and FE-PE2I for imaging applications. For [18F]FE-PE2I, studies have explored different reaction conditions, including solvent and temperature, to maximize radiochemical yield. researchgate.net The stability of the precursors and the final product under various conditions, including the presence of different eluents and stabilizers like ascorbic acid, has also been investigated to improve automated synthesis procedures. researchgate.netnih.gov The development of one-step radiosynthesis methods for [18F]FE-PE2I from tosylate precursors has been a significant advancement for routine clinical production. researchgate.netnih.gov Comparative studies between [11C]PE2I and [18F]FE-PE2I have highlighted the more favorable kinetics and metabolism of the fluorinated analog, making it a promising radioligand for quantitative DAT imaging.

Electrophilic Destannylation Mechanisms in Radiolabeling

Electrophilic destannylation is a fundamental reaction in the radiosynthesis of aryl and vinyl iodides using organotin precursors. In the context of this compound, this mechanism involves the cleavage of the carbon-tin bond and its replacement with a carbon-iodine bond using a radioiodine species, typically generated from radioactive iodide ([¹²³I]NaI or [¹²⁵I]NaI) in the presence of an oxidizing agent nih.govresearchgate.net.

The mechanism generally proceeds via an electrophilic attack by the activated radioiodine species on the carbon atom bonded to the tributyltin group. The carbon-tin bond is polarized, with a partial negative charge on the carbon, making it susceptible to electrophilic attack. The tin atom, acting as a leaving group, departs as a trialkyltin cation or a related species. This results in the formation of the radioiodinated product, such as [¹²³I]PE2I or [¹²⁵I]PE2I nih.govresearchgate.net.

Common oxidizing agents used to activate the radioiodine include hydrogen peroxide or chloramine-T nih.gov. These agents facilitate the oxidation of iodide to a more electrophilic species, such as I⁺ or a hypoiodite (B1233010) equivalent, which can then react with the electron-rich carbon-tin bond of this compound.

Stereochemical Considerations in Organotin Precursor Transformations

The stereochemistry of the alkenyl moiety in this compound is crucial for the resulting radioligand's biological activity. PE2I itself possesses an (E) configuration at the double bond in the N-substituent frontiersin.orgpharmasynth.euontosight.ai. The electrophilic destannylation reaction typically proceeds with retention of configuration at the carbon undergoing substitution when the electrophile attacks the carbon-metal bond iaea.org. Therefore, using this compound with the (E) configuration at the alkenyl group ensures that the radioiodinated product, [¹²³I]PE2I or [¹²⁵I]PE2I, retains the desired (E) stereochemistry, which is essential for high affinity and selectivity towards the DAT ut.ee.

Optimization of Radiosynthesis Protocols Involving this compound

Optimizing radiosynthesis protocols using this compound as a precursor focuses on maximizing radiochemical yield and purity while minimizing reaction time and the formation of radiochemical impurities. Key factors include the choice of solvent, temperature, reaction time, and the amount and type of oxidizing agent and precursor used researchgate.netsemanticscholar.orgnih.gov.

Automated Synthetic Procedures for Research-Grade Radioligands

The demand for research-grade radioligands like [¹²³I]PE2I necessitates the development of automated synthetic procedures. Automated synthesis modules offer advantages such as reduced radiation exposure to personnel, improved reproducibility, and the ability to handle short-lived radioisotopes efficiently nih.govresearchgate.netnih.govnih.govresearchgate.net.

Automated protocols typically involve the precise dispensing of reagents, controlled heating or cooling, and online purification steps, often utilizing High-Performance Liquid Chromatography (HPLC) or Solid Phase Extraction (SPE) researchgate.netresearchgate.netnih.gov. For instance, automated synthesis of related radiotracers involving similar chemistry has been successfully implemented on commercially available synthesis modules, yielding products with high radiochemical purity and sufficient molar activity for research applications nih.govresearchgate.netnih.govnih.govresearchgate.net. While specific automated protocols for [¹²³I]PE2I directly from this compound were not detailed in the search results, the principles and technologies developed for similar iodinated and fluorinated tropane derivatives, such as [¹⁸F]FE-PE2I synthesized from a tosylate precursor, are directly applicable researchgate.netsemanticscholar.orgnih.govresearchgate.netnih.govnih.govresearchgate.net. These automated systems often involve trapping the radioisotope, eluting it with appropriate solutions containing supporting reagents (like Kryptofix and carbonate), and then reacting it with the precursor (this compound in this case) under controlled conditions researchgate.netsemanticscholar.orgnih.govresearchgate.net.

Influence of Reaction Conditions on Radiochemical Yield and Purity in Controlled Syntheses

Systematic optimization studies are crucial to determine the ideal reaction conditions for the radiosynthesis of iodinated PE2I from this compound. Factors such as solvent choice, temperature, and reaction time significantly impact the radiochemical yield (RCY) and radiochemical purity (RCP) researchgate.netsemanticscholar.orgnih.govresearchgate.net.

For instance, studies on the radiofluorination of a related precursor to [¹⁸F]FE-PE2I demonstrated that the choice of solvent (e.g., DMSO or DMF) and reaction temperature (e.g., 140°C) were critical for achieving high radiochemical conversion researchgate.netsemanticscholar.orgresearchgate.net. While the specific conditions for the iododestannylation of this compound may differ, the principle of optimizing these parameters holds true. The concentration of the this compound precursor, the amount of oxidizing agent, and the reaction time must be carefully controlled to ensure efficient radioiodine incorporation and minimize side reactions that could lead to impurities.

Molecular Interactions and Binding Profiles of Sn Pe2i Derived Ligands in Research Models

In Vitro Receptor Binding Studies of Sn-PE2I Derivatives

In vitro studies are fundamental in determining the intrinsic binding characteristics of this compound derivatives to target proteins. These studies typically involve incubating the radiolabeled ligand with tissue homogenates or cell lines expressing the transporter of interest and assessing the degree of binding.

Affinity and Selectivity for Dopamine (B1211576) Transporter (DAT)

This compound derivatives, particularly PE2I and its fluorinated analog FE-PE2I, demonstrate high affinity for the dopamine transporter (DAT). Studies have reported varying Ki values for PE2I and FE-PE2I binding to the DAT, reflecting their potent interaction with this transporter. For instance, PE2I has shown a good affinity for the DAT, with a reported value of 4 nM researchgate.netnih.gov. Another study indicated a Ki of 17 ± 7 nM for PE2I binding to DAT in rat striatal membranes nih.gov. For [¹⁸F]FE-PE2I, an in vitro Ki value of 12 nM at the rodent dopamine transporter has been reported. researchgate.netnih.gov This high affinity underscores their potential as probes for visualizing and quantifying DAT availability.

Comparative Binding Profiles with Other Neurotransmitter Transporters (e.g., SERT, NET)

A key characteristic of this compound derivatives is their superior selectivity for DAT over other monoamine transporters, such as the serotonin (B10506) transporter (SERT) and the norepinephrine (B1679862) transporter (NET). Compared to other ligands like β-CIT, PE2I exhibits markedly reduced affinity for SERT and NET, making it one of the most selective DAT ligands in vitro. nih.gov The selectivity ratio for DAT over SERT for PE2I has been reported to be 29.4, significantly higher than that of other common DAT ligands like FP-CIT (2.78). nih.govdiva-portal.org In vitro studies with [¹⁸F]FE-PE2I have also shown high selectivity for DAT (Ki = 12 nM) compared to SERT (Ki > 1 µM), indicating approximately 1000-fold higher selectivity for DAT over SERT. researchgate.net This high selectivity is crucial for accurate and specific targeting of DAT in imaging studies, minimizing off-target binding to SERT and NET which are also present in brain regions like the midbrain. nih.govuchile.cl

Table 1: In Vitro Binding Affinity (Ki, nM) of PE2I and β-CIT for Monoamine Transporters

CompoundDATSERTNET
PE2I17 ± 7500 ± 30> 1000
β-CIT27 ± 23 ± 0.280 ± 28

*Data derived from Emond et al. 1997 nih.gov. Results are expressed as means ± SEM; n= 3 independent experiments for each value.

Ex Vivo Autoradiography of this compound-Derived Radioligands

Ex vivo autoradiography studies provide insights into the distribution and binding patterns of radiolabeled this compound derivatives in brain tissues after administration to research animals. This technique allows for the visualization and quantitative assessment of radioligand binding in specific brain regions.

Distribution Patterns in Rodent Brain Tissues

Ex vivo autoradiography in rats using [¹²⁵I]PE2I has demonstrated high accumulation of the radioligand in brain regions rich in DAT. High levels of binding were observed in the striatum, accumbens nuclei, and olfactory tubercles. researchgate.net Notably, significant accumulation was also found in the substantia nigra and ventral tegmental area, regions containing the cell bodies and dendrites of dopaminergic neurons. researchgate.netnih.gov This distribution pattern aligns with the known localization of DAT in the nigrostriatal pathway.

Quantitative Assessment of Binding in Specific Brain Regions

Quantitative analysis of ex vivo autoradiography data allows for the assessment of binding levels in different brain regions. Studies have shown that [¹²⁵I]PE2I accumulation in the rat striatum is rapid, high, and selective, resulting in a maximum striatum/cerebellum ratio of approximately 10 within the first 30 minutes post-injection. researchgate.netnih.gov The cerebellum is typically used as a reference region due to its low density of DAT. nih.govsnmjournals.org Quantitative studies with [¹⁸F]FE-PE2I in monkeys have also shown high uptake in the striatum, followed by the midbrain and thalamus, with lower uptake in the neocortex and the lowest in the cerebellum. researchgate.netnih.gov The ratio-to-cerebellum for [¹⁸F]FE-PE2I binding was reported to be 7-10 in the striatum and 1.5-2.3 in the midbrain. researchgate.netnih.gov

Table 2: Representative Ex Vivo [¹²⁵I]PE2I Accumulation in Rat Brain Regions

Brain RegionRelative Accumulation Level
StriatumHigh
Accumbens NucleiHigh
Olfactory TuberclesHigh
Substantia NigraHigh
Ventral Tegmental AreaHigh
CerebellumLow

*Based on qualitative descriptions from ex vivo autoradiography studies in rats. researchgate.net

Molecular Modeling of Ligand-Target Interactions

Molecular modeling techniques, such as docking simulations, can provide insights into the potential binding modes and interactions between this compound derivatives and the dopamine transporter at an atomic level. These computational approaches aim to predict how a ligand fits into the binding site of a protein and the types of interactions (e.g., hydrogen bonds, hydrophobic interactions) that stabilize the complex. mdpi.comscirp.orgvalencelabs.com While specific detailed molecular modeling studies of this compound or its direct derivatives explicitly detailing binding poses and interactions within the DAT binding site were not extensively found in the provided search results, the high affinity and selectivity observed in experimental studies suggest a favorable and specific interaction with the DAT binding pocket. The distinct chemical structure of PE2I, particularly the combination of the 4-methylphenyl group and the N-3-iodoprop-2-enyl group, has been suggested to contribute to its enhanced DAT selectivity compared to earlier cocaine derivatives. nih.gov Molecular modeling could potentially elucidate the precise nature of these interactions and how they confer selectivity. The kinetic behavior of PE2I also suggests a potentially different binding mechanism compared to other DAT ligands like cocaine and amphetamine, hinting at complex interactions within the transporter. ut.ee

Structure-Activity Relationship (SAR) Analysis of PE2I Analogues

Structure-Activity Relationship (SAR) analysis in the context of phenyltropane derivatives, including PE2I and its analogues, focuses on understanding how modifications to the chemical structure influence their binding affinity and selectivity for monoamine transporters, particularly DAT, SERT, and NET wikidata.orgtocris.com. Phenyltropanes are characterized by a tropane (B1204802) core substituted with a phenyl ring. Variations in the substituents on the phenyl ring, modifications to the tropane nitrogen, and alterations to the ester or carboxylic acid functionalities at the C-2 or C-3 positions can significantly impact their pharmacological profiles.

While specific detailed SAR studies focused solely on a wide range of PE2I analogues were not extensively detailed in the provided search results, the literature on phenyltropanes in general provides insights into the structural features that confer high affinity and selectivity for DAT. For instance, the presence and position of substituents on the phenyl ring are crucial. The nature of the group at the C-2 position of the tropane ring also plays a significant role in determining transporter affinity and selectivity. In the case of PE2I and FE-PE2I, the presence of a carbomethoxy or carbofluoroethoxy group at the C-2 position and an iodinated or fluorinated alkenyl chain on the tropane nitrogen, along with a methylphenyl group at the C-3 position, contribute to their high affinity and selectivity for DAT nih.govwikipedia.orgfishersci.at.

SAR studies often involve synthesizing a series of compounds with systematic structural variations and evaluating their binding profiles through in vitro binding assays or in vivo imaging studies. These studies help identify key structural elements responsible for potent binding and selectivity towards the desired transporter while minimizing off-target binding. For example, modifications aimed at increasing the bulk or altering the electronic properties of substituents can influence the interaction with the transporter binding site. The high DAT selectivity of PE2I and FE-PE2I over SERT and NET suggests that their specific structural features are optimally recognized by the DAT binding site compared to the binding sites of the other two transporters wikipedia.orgsigmaaldrich.com.

Metabolic Fate and Radiometabolite Analysis of Sn Pe2i Derived Radioligands in Preclinical Systems

In Vitro Metabolism Studies (e.g., Microsomal Incubation)

In vitro metabolism studies, particularly using liver microsomes, are valuable for identifying potential metabolic pathways and radiometabolites of PE2I-derived radioligands. Rat liver microsomes have been utilized to prepare radiometabolites of radioligands like [¹⁸F]FE-PE2I, demonstrating the utility of this in vitro system in mimicking in vivo metabolism for translational imaging studies and radioligand discovery researchgate.netontosight.ai. This approach allows for the generation and characterization of metabolites in a controlled environment.

Identification and Characterization of Radiometabolites (e.g., Hydroxylated Metabolites)

In vitro studies and analyses of biological samples from in vivo experiments have led to the identification and characterization of several radiometabolites of PE2I-derived radioligands. For [¹¹C]PE2I, two less lipophilic radiometabolites were observed in rat brain. Using techniques such as liquid chromatography-mass spectrometry (LC-MS and MS-MS), these metabolites were characterized as hydroxylated PE2I and carboxyl-desmethyl-PE2I nih.gov. The hydroxylated metabolite was identified by a characteristic loss of water in MS-MS, indicating the presence of a benzyl (B1604629) alcohol group. The carboxyl-desmethyl-PE2I was identified as the benzoic acid derivative nih.gov.

For [¹⁸F]FE-PE2I, a similar metabolic pattern to [¹¹C]PE2I has been noted researchgate.net. Two radiometabolites have been considered important in the context of [¹⁸F]FE-PE2I quantification in plasma. One radiometabolite, [¹⁸F]FE-PE2I-CH₂OH (a hydroxylated form), has been observed, although typically in negligible amounts in plasma (<2% at 60 minutes post-injection in human studies). Another radiometabolite, [¹⁸F]FE-PE2I-COOH (a carboxylic acid form), has also been detected in plasma, present at levels up to <13% of the plasma radioactivity at 60 minutes post-injection in human studies.

Enzymatic Pathways Involved in Compound Biotransformation

While specific enzymes are not always explicitly detailed in the provided snippets, the use of liver microsomes in in vitro metabolism studies strongly implies the involvement of cytochrome P450 (CYP) enzymes, which are abundant in microsomes and play a major role in the phase I metabolism of many xenobiotics and endogenous compounds, including hydroxylation and dealkylation reactions. The identification of hydroxylated and carboxylated metabolites of PE2I-derived radioligands is consistent with biotransformation processes mediated by microsomal enzymes. The primary metabolic target for PE2I has been shown to be the para-methyl group on the phenyl ring.

Preclinical In Vivo Metabolism in Animal Models

Preclinical in vivo studies in animal models, such as rodents and non-human primates, are essential for understanding the metabolic fate of PE2I-derived radioligands in a living system, including the rate of metabolism, the profile of circulating and brain metabolites, and their impact on imaging results.

Assessment of Metabolite Production in Non-Human Primates and Rodents

Studies in rats and non-human primates (cynomolgus monkeys and rhesus monkeys) have investigated the in vivo metabolism of [¹¹C]PE2I and [¹⁸F]FE-PE2I.

In rats, 30 minutes after injection of [¹¹C]PE2I, the unmetabolized radioligand accounted for a significant fraction of the total radioactivity in the brain, specifically 92.5% ± 3.2% in the striatum and 67.1% ± 11.0% in the cerebellum nih.gov. This indicates that while the parent compound is the major radioactive species in the brain, particularly in target regions like the striatum, metabolites are also present. In plasma, the fraction of unchanged [¹¹C]PE2I was considerably lower, around 10.9% ± 2.9% at 30 minutes post-injection, accompanied by two less lipophilic radiometabolites nih.gov.

In non-human primates, [¹⁸F]FE-PE2I has demonstrated a favorable metabolic profile with less production of radiometabolites that can cross the blood-brain barrier compared to [¹¹C]PE2I researchgate.net. In human studies (often extrapolated from non-human primate data due to similarities), the parent fraction of [¹⁸F]FE-PE2I in plasma decreased over time, with approximately 23-26% of the total radioactivity at 20 minutes and 11-14% at 60 minutes post-injection representing the unchanged radioligand. As mentioned earlier, the hydroxylated ([¹⁸F]FE-PE2I-CH₂OH) and carboxylated ([¹⁸F]FE-PE2I-COOH) metabolites were detected in plasma.

The following table summarizes representative data on the parent fraction of radioligands in plasma and brain from preclinical studies:

RadioligandSpeciesTissueTime Post-InjectionParent Fraction (%)Metabolites ObservedSource
[¹¹C]PE2IRatStriatum30 min92.5 ± 3.2Hydroxylated PE2I, Carboxyl-desmethyl-PE2I nih.gov
[¹¹C]PE2IRatCerebellum30 min67.1 ± 11.0Hydroxylated PE2I, Carboxyl-desmethyl-PE2I nih.gov
[¹¹C]PE2IRatPlasma30 min10.9 ± 2.9Two less lipophilic metabolites nih.gov
[¹¹C]PE2IMonkey & HumanPlasma40 min15-20Not specified in detail
[¹⁸F]FE-PE2IHuman (Plasma, likely extrapolated from NHP)Plasma20 min23-26[¹⁸F]FE-PE2I-CH₂OH, [¹⁸F]FE-PE2I-COOH
[¹⁸F]FE-PE2IHuman (Plasma, likely extrapolated from NHP)Plasma60 min11-14[¹⁸F]FE-PE2I-CH₂OH, [¹⁸F]FE-PE2I-COOH

Note: Data for human plasma metabolism of [¹⁸F]FE-PE2I is included as it is often considered in the context of preclinical validation in non-human primates due to translational relevance.

Impact of Metabolites on Brain Penetration and Specific Binding in Research Settings

The presence of radiometabolites in the brain can potentially complicate the accurate quantification of parent radioligand binding to the target of interest, such as the dopamine (B1211576) transporter. For [¹¹C]PE2I in rats, both the hydroxylated PE2I and carboxyl-desmethyl-PE2I metabolites were found in the brain nih.gov. Importantly, the hydroxylated metabolite showed some binding selectivity to the striatum, albeit lower than the parent compound nih.gov. The presence of a pharmacologically active metabolite in the brain can lead to an overestimation of specific binding of the parent radioligand if not properly accounted for in the kinetic modeling.

For [¹⁸F]FE-PE2I, a key advantage observed in non-human primates is the lower production of radiometabolites that are able to cross the blood-brain barrier compared to [¹¹C]PE2I researchgate.net. While the hydroxylated metabolite [¹⁸F]FE-PE2I-CH₂OH was observed, its negligible amount in human plasma suggests its contribution to measured brain radioactivity would be minimal and unlikely to significantly influence DAT quantification. The carboxylated metabolite [¹⁸F]FE-PE2I-COOH is considered less lipophilic and is unlikely to cross the blood-brain barrier.

However, a study using rat liver microsomes to produce [¹⁸F]FE-PE2I-OH ([¹⁸F]2) for in vitro and in vivo imaging demonstrated that this hydroxylated metabolite did readily cross the blood-brain barrier and bound specifically and reversibly to the dopamine transporter researchgate.net. This highlights the importance of considering the brain penetrance and binding characteristics of individual metabolites, even if their plasma concentrations are low. The potential influence of radiometabolites on PET quantification requires careful evaluation and appropriate kinetic modeling approaches that can account for metabolite contributions to the total radioactivity in brain tissue.

The favorable metabolic profile of [¹⁸F]FE-PE2I, characterized by lower brain-penetrant radiometabolites compared to [¹¹C]PE2I, contributes to its suitability as a radioligand for quantitative DAT imaging in preclinical and clinical studies researchgate.net.

Advanced Methodological Applications of Sn Pe2i Derived Probes in Preclinical Research

Positron Emission Tomography (PET) Imaging in Animal Models

PET imaging with Sn-PE2I-derived radioligands allows for the non-invasive, in vivo quantification of DAT availability in the brains of living animals. This is particularly relevant in preclinical models of neurodegenerative diseases, such as Parkinson's disease (PD), where dopaminergic system integrity is compromised. mdpi.comcriver.comnih.govcriver.com The high sensitivity and resolution of PET, especially with small animal scanners, enable detailed visualization and quantification of DAT binding in specific brain regions like the striatum and substantia nigra. mdpi.comcriver.com

In Vivo Quantification of Dopamine (B1211576) Transporter Availability in Non-Human Primates

Non-human primates are valuable models for studying the dopaminergic system due to their close physiological similarities to humans. koreamed.org Radiolabeled PE2I, such as [¹¹C]PE2I and [¹⁸F]FE-PE2I, has been successfully used in non-human primates to characterize DAT binding. Studies have shown rapid, high, and selective accumulation of PE2I in the caudate nucleus and putamen in monkeys, with rapid washout from the cerebellum, which serves as a suitable reference region due to minimal DAT expression. snmjournals.orgnih.gov

Research using [¹¹C]PE2I in non-human primates has demonstrated better selectivity for DAT compared to some previously developed radioligands, showing sufficient signal not only in the striatum but also in the substantia nigra. ki.se [¹⁸F]FE-PE2I, an ¹⁸F-labeled analog, has also been evaluated in cynomolgus monkeys, exhibiting favorable kinetics and metabolism suitable for DAT quantification. snmjournals.orgacs.orgresearchgate.net Quantitative analysis methods, such as the simplified reference tissue model (SRTM), have been applied to estimate the binding potential (BPND) of these radioligands in non-human primates, providing a measure of DAT availability. snmjournals.orgnih.gov

Longitudinal Studies of Neurochemical Changes in Rodent Models of Neurological Conditions

Rodent models, particularly those mimicking aspects of PD using neurotoxins like 6-hydroxydopamine (6-OHDA) or MPTP, or genetic modifications, are widely used for longitudinal studies of neurochemical changes. criver.comnih.govresearchgate.net [¹⁸F]FE-PE2I PET has been employed in these models to track the progression of dopaminergic degeneration over time. criver.comresearchgate.net

Longitudinal PET imaging studies in rodent models of PD have utilized [¹⁸F]FE-PE2I to monitor changes in striatal DAT availability. For instance, studies in unilaterally 6-OHDA-lesioned rats have shown reduced [¹⁸F]FE-PE2I binding in the lesioned striatum, reflecting the loss of dopaminergic terminals. researchgate.net Longitudinal studies in MPTP models have also shown decreased striatal BPND after neurotoxin administration, and the response to potential therapeutic agents can be monitored by assessing changes in this binding. researchgate.net While some longitudinal studies in rodent models have shown significant DAT decline in the striatum, changes in the substantia nigra might be less pronounced or show slower progression depending on the model and stage of the disease. researchgate.net

Single Photon Emission Computed Tomography (SPECT) Imaging in Animal Models

SPECT imaging also provides a means to assess DAT availability in animal models using appropriate radioligands. criver.comcriver.com While generally offering lower sensitivity and spatial resolution compared to PET, SPECT can still provide valuable quantitative data, particularly in larger animal models or when using radioligands with suitable properties. criver.comtracercro.com

Comparative Analysis with PET Ligands in Preclinical Studies

Comparative studies between SPECT and PET ligands for DAT imaging in preclinical models highlight the strengths and limitations of each technique. mdpi.comcriver.comtracercro.com [¹²³I]PE2I and other ¹²³I-labeled DAT ligands like [¹²³I]FP-CIT have been used in SPECT studies in rodents and primates. criver.comresearchgate.netnih.govlu.se

A key difference lies in the selectivity profile of the radioligands. While PE2I-based PET tracers like [¹¹C]PE2I and [¹⁸F]FE-PE2I are highly selective for DAT, some SPECT ligands like [¹²³I]FP-CIT also bind to the serotonin (B10506) transporter (SERT). mdpi.comnih.govdiva-portal.orgresearchgate.net This difference in selectivity can influence the interpretation of imaging results, especially in brain regions with significant SERT expression. Preclinical comparative studies have shown that PET generally provides superior sensitivity and better contrast between target and background regions compared to SPECT for DAT imaging. criver.com

Methodological Considerations for Quantitative SPECT Imaging

Quantitative SPECT imaging requires careful methodological considerations to obtain accurate estimates of DAT availability. Similar to PET, reference tissue models like the Logan graphical method and SRTM can be adapted for SPECT data analysis, using a region with low or negligible specific binding, such as the cerebellum, as a reference. nih.govnih.govresearchgate.net

The kinetics of the radioligand are crucial for quantitative SPECT. [¹²³I]PE2I has demonstrated rapid kinetics in animal models, allowing for quantification of its binding potential. nih.gov However, the lower resolution and sensitivity of SPECT compared to PET can pose challenges for quantifying DAT in smaller structures or regions with lower DAT density, such as the substantia nigra. nih.govnih.gov Despite these limitations, quantitative [¹²³I]PE2I SPECT has been shown to be a useful method for estimating nigrostriatal dopaminergic nerve terminal degeneration in preclinical models. nih.gov

Integration of Imaging Data with Ex Vivo Biochemical Analyses

Integrating in vivo imaging data with ex vivo biochemical analyses is a powerful approach to validate imaging findings and gain a more comprehensive understanding of the neurobiological changes occurring in animal models. criver.com After PET or SPECT imaging, animals can be euthanized, and their brains processed for various biochemical assays.

Common ex vivo techniques used in conjunction with DAT imaging include immunohistochemistry (IHC) to assess the density of dopaminergic neurons (e.g., using tyrosine hydroxylase (TH) staining) or DAT protein expression, and biochemical measurements of dopamine and its metabolites using techniques like high-performance liquid chromatography (HPLC). nih.govcriver.comresearchgate.netresearchgate.net

Correlation of In Vivo Binding Potentials with Post-Mortem Neurotransmitter Markers

A key application of this compound-derived radioligands in preclinical research involves correlating in vivo imaging measurements, such as binding potential (BPND) or specific uptake ratios (SUR/SUVR), with post-mortem analyses of neurotransmitter markers. This correlation is crucial for validating the imaging signal as a true reflection of underlying neurobiological changes, particularly the density and function of DAT.

Studies have investigated the relationship between in vivo DAT binding measured by PET or SPECT using PE2I-based tracers and post-mortem assessments of dopaminergic neuronal integrity. For instance, research in animal models and human post-mortem studies has explored the correlation between striatal DAT binding and dopaminergic cell counts in the substantia nigra (SN). While some studies have demonstrated a high correlation between in vivo striatal DAT binding and SN cell counts, particularly in cases of moderate to severe dopaminergic degeneration, others in animal models of PD suggest that striatal DAT uptake may correlate strongly with striatal dopamine levels but might not faithfully reflect the extent of nigral neuronal loss across the full spectrum of degeneration. mdpi.comnih.gov

The time interval between the in vivo scan and post-mortem examination is a critical factor that can influence these correlations. mdpi.comnih.gov To address this, some approaches explore correlating in vivo imaging of neuromelanin-rich neurons in the SN using MRI with striatal DAT levels measured by PET or SPECT, as neuromelanin-sensitive MRI can serve as an in vivo index of nigral cell death. mdpi.complos.org Multimodal imaging studies combining neuromelanin-sensitive MRI and DAT PET with [¹⁸F]FE-PE2I have demonstrated that a combined metric derived from these modalities can provide a more specific indicator of nigral dopaminergic neuronal density and better discriminate between healthy controls and individuals with PD compared to either modality alone. plos.org

Despite some variations in findings, particularly regarding the correlation between striatal DAT binding and nigral cell counts in advanced disease stages, the correlation of in vivo PE2I-based imaging data with post-mortem markers remains a fundamental approach for validating the biological relevance of the imaging signal in preclinical studies. mdpi.comnih.gov

Validation of Imaging Biomarkers in Animal Disease Models

Preclinical animal models are indispensable for validating imaging biomarkers before their widespread application in human studies. This compound-derived radioligands have been extensively used in various animal models, particularly those mimicking neurodegenerative conditions affecting the dopaminergic system, such as Parkinson's disease. nih.govsnmjournals.orgcriver.com

In rodent and non-human primate models of PD induced by neurotoxins like MPTP (1-methyl-4-phenyl-1,2,3,6-tetrahydropyridine) or through genetic modifications, PE2I-based PET and SPECT imaging allows for the in vivo quantification of DAT availability. nih.govmdpi.comcriver.cominnoserlaboratories.com These studies aim to demonstrate that the reduction in DAT binding observed with these radioligands accurately reflects the progressive loss of dopaminergic neurons and their terminals, a hallmark of PD pathology. nih.gov

Validation studies in animal models have shown that PE2I-based tracers can detect significant reductions in striatal DAT uptake following neurotoxic insults, correlating with the expected dopaminergic denervation in these models. snmjournals.orgcriver.com For example, studies using [¹¹C]PE2I in a mouse model of prostaglandin (B15479496) J2 (PGJ2)-induced neuroinflammation and parkinsonism demonstrated a significant decrease in PE2I uptake in a pattern consistent with the loss of presynaptic DAT on axons originating in the SN. snmjournals.org This validated the model and the utility of [¹¹C]PE2I PET imaging for assessing dopaminergic degeneration in this context. snmjournals.org

Furthermore, preclinical studies in MPTP-treated non-human primates have been crucial in characterizing the in vivo properties of [¹⁸F]FE-PE2I, demonstrating high target-to-background ratio, fast washout, and specific binding to DAT, supporting its suitability for imaging the nigrostriatal pathway. snmjournals.org These studies provide essential data on the radioligand's kinetics and distribution in a system more homologous to humans, aiding the translation of findings to clinical applications.

Theoretical and Computational Chemical Investigations of Sn Pe2i and Its Derivatives

Quantum Chemical Calculations of Electronic Structure

There is no available data from quantum chemical calculations specifically detailing the electronic structure of Sn-PE2I. Such calculations, often employing Density Functional Theory (DFT), are fundamental for determining a molecule's electronic properties, including its molecular orbitals (HOMO and LUMO), electron density distribution, and electrostatic potential. This information is crucial for predicting a compound's reactivity, stability, and spectroscopic characteristics. Without specific studies on this compound, a detailed analysis of its electronic structure remains speculative.

Reaction Dynamics and Transition State Analysis for Stannyl-Mediated Transformations

Information regarding the reaction dynamics and transition state analysis for stannyl-mediated transformations involving this compound is not present in the current body of scientific literature. This type of computational analysis is essential for understanding the mechanisms of chemical reactions, identifying intermediate structures, and calculating activation energies. For stannyl-mediated processes, these studies would provide insight into the formation and cleavage of tin-carbon bonds, which are central to the compound's reactivity. The absence of such research on this compound means that its mechanistic pathways in chemical transformations have not been computationally elucidated.

Computational Design of Novel this compound Analogues with Enhanced Research Utility

There are no published studies on the computational design of novel analogues of this compound aimed at enhancing its research utility. This advanced computational approach involves modifying the lead structure of a compound and predicting the properties of the resulting analogues to identify candidates with improved characteristics, such as increased efficacy, better selectivity, or more favorable physical properties. The lack of such design studies for this compound suggests that efforts to systematically optimize this molecule for specific research applications have not been reported.

Future Perspectives in Organotin Precursor Chemistry for Research Radioligands

Development of Next-Generation Organotin Precursors with Improved Synthetic Accessibility

The development of next-generation organotin precursors aims to address limitations associated with current methods, including improving synthetic accessibility and reducing the use of toxic tin derivatives. While organotin compounds have proven effective for radiohalogenation, particularly for incorporating iodine and fluorine isotopes, their synthesis and purification can be challenging.

Research into improving synthetic routes for organotin precursors is ongoing. For instance, palladium-catalyzed reactions have been employed for the synthesis of organotin intermediates from iodinated analogs nih.gov. Efforts are also directed towards developing more convenient and efficient synthetic pathways. nih.govresearchgate.net The goal is to streamline the production of these precursors, making them more readily available for radiochemists.

One area of focus is the potential to overcome difficulties in separating toxic tin derivatives from the final radioligand product. nih.gov While the provided text does not specifically detail advancements in the synthetic accessibility of Sn-PE2I itself, the broader context of improving organotin precursor synthesis is relevant. The development of more efficient and potentially less hazardous synthetic methods for the core PE2I structure and its stannylated derivative would contribute to the advancement of DAT radioligand development.

Exploration of Alternative Organometallic Precursors for Radioligand Synthesis Beyond Tin

The exploration of alternative organometallic precursors is driven by the desire to find less toxic and potentially more versatile options for radioligand synthesis. While organotin precursors, including arylstannanes, have been widely used for radiohalogenation, particularly with fluorine-18 (B77423) and astatine-211, alternative organometallic compounds are being investigated. nih.govacs.orgnih.govutupub.fi

Studies have compared the potential of aryl trimethylsilanes, -germanes, and -stannanes as precursors for electrophilic astatination. nih.govresearcher.life These comparisons have shown that while organotin moieties often yield good results in radiofluorination chemistrydocs.com, organogermanium and -silicon precursors can offer advantages, such as avoiding the need for protecting groups in certain reactions. nih.govresearcher.life The reactivity of organogermanium reagents has been observed to fall between that of organotin and organosilicon precursors. nih.govresearcher.life

The shift towards exploring alternatives beyond tin is a significant trend in radiochemistry. This includes investigating organoboron and organosilicon compounds as potential precursors for radiofluorination, aiming for improved radiochemical yields and purity, and reduced toxicity concerns associated with residual tin. nih.govresearchgate.netacs.org

Innovative Strategies for High-Throughput Radioligand Development in Research Environments

Innovative strategies for high-throughput radioligand development are crucial for accelerating the discovery and optimization of new radiotracers in research environments. The traditional approach to radiochemical synthesis and optimization often relies on inefficient one-factor-at-a-time methods. nih.gov Given the short half-lives of many radionuclides, such as carbon-11 (B1219553) (20.3 min) and fluorine-18 (110 min), rapid and efficient synthesis and analysis are essential. nih.govnih.govresearchgate.net

High-throughput experimentation (HTE) holds significant potential in radiochemistry by enabling the parallel evaluation of multiple reaction conditions. nih.govresearchgate.net This can dramatically accelerate reaction optimization and the exploration of chemical space. nih.gov Techniques such as using multi-well plates, flow chemistry, and droplet-based methods are being explored for high-throughput radiolabeling. researchgate.net Rapid analysis methods, including UPLC, multi-lane radio-TLC, and solid-phase extraction (SPE), are also being developed to keep pace with parallel synthesis. researchgate.net

The application of HTE to radiochemistry is still evolving, but initial studies demonstrate its potential impact on optimizing radiochemical reactions. nih.gov Miniaturization of assays, such as fluorescence polarization (FP) assays, to low sample volumes also contributes to high-throughput capabilities in radioligand binding studies. sygnaturediscovery.com While the provided information does not specifically detail high-throughput methods for the synthesis of this compound or its direct radiolabeled derivatives, the principles of HTE are applicable to optimizing the various steps involved in precursor synthesis and radiolabeling reactions that utilize such precursors.

Broader Applications of this compound and Its Derivatives as Molecular Probes in Neurochemical Research

This compound is a precursor for PE2I and its derivatives, which are primarily used as radioligands for imaging the dopamine (B1211576) transporter (DAT) in the brain nih.govresearchgate.netdiva-portal.orgnih.gov. DAT imaging is a valuable tool in neurochemical research and clinical practice, particularly for the diagnosis and study of neurodegenerative disorders like Parkinson's disease (PD) and dementia with Lewy bodies (DLB) researchgate.netdiva-portal.orgfrontiersin.orgd-nb.infonih.govnih.gov.

PE2I derivatives labeled with radionuclides like carbon-11 ([11C]PE2I) and fluorine-18 ([18F]FE-PE2I) have been developed and evaluated for PET imaging of DAT nih.govresearchgate.netdiva-portal.orgnih.govacs.orgresearchgate.net. These radioligands exhibit high affinity and selectivity for the DAT researchgate.netut.eenih.gov. [18F]FE-PE2I, in particular, has shown favorable properties, including a faster elution rate and fewer radiometabolites that interfere with quantification compared to [11C]PE2I nih.gov. It has demonstrated suitability for DAT quantification and imaging of the nigrostriatal pathway in PD acs.org.

The applications of PE2I derivatives as molecular probes extend to:

In vivo quantification of DAT density in the striatum and substantia nigra acs.org.

Assessment of dopaminergic deficit in early-stage parkinsonian syndromes diva-portal.org.

Discriminating DLB subjects from healthy controls based on striatal DAT availability nih.gov.

Evaluating extra-striatal regions like the substantia nigra due to higher affinity for DAT over the serotonin (B10506) transporter nih.gov.

Future research with PE2I derivatives, such as [18F]FE-PE2I, is expected to focus on studying prodromal stages of PD and the trajectory of DAT loss in more advanced stages oup.com. The excellent properties of PE2I serve as a basis for the development of new DAT tracers, including those labeled with fluorine-18 for future PET explorations nih.govresearchgate.net.

While this compound itself is a synthetic intermediate, its significance lies in enabling the creation of these valuable radioligands. The broader applications of PE2I derivatives as molecular probes in neurochemical research are centered on their ability to selectively target and image the DAT, providing crucial insights into dopaminergic system function in health and disease.

Q & A

Q. How to ensure ethical compliance in this compound studies involving animal models?

  • Methodological Answer : Adhere to ARRIVE guidelines for experimental design and reporting. Obtain institutional animal care committee (IACUC) approval, justify sample sizes via power analysis, and include sham controls. Document attrition rates and adverse events transparently .

Q. What steps mitigate batch-to-batch variability in this compound production?

  • Methodological Answer : Implement quality-by-design (QbD) principles, including process analytical technology (PAT) for real-time monitoring. Use control charts (e.g., Shewhart charts) to track critical quality attributes (CQAs) like particle size distribution and crystallinity .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.